4-Nitrocinnamonitrile
Description
4-Nitrocinnamonitrile, chemically designated as (E)-3-(4-nitrophenyl)acrylonitrile, is a nitro-substituted cinnamyl nitrile compound. Its structure comprises a trans-cinnamyl backbone (CH₂=CH–C≡N) with a para-nitro group (–NO₂) on the aromatic ring. Key physicochemical properties include:
- Molecular Formula: C₉H₆N₂O₂
- Molecular Weight: 174.16 g/mol (MS m/z 174 [M⁺])
- Melting Point: 198–200°C (literature corroborates 198–199°C)
- Spectral Data: ¹H NMR (CDCl₃) shows characteristic trans-alkene peaks at δ 6.06 (d, J = 16.5 Hz) and 7.47 (d, J = 16.5 Hz), along with aromatic protons at δ 7.63 (d, J = 9 Hz) and 8.27 (d, J = 9 Hz).
The compound is synthesized via Mizoroki-Heck cross-coupling reactions under microwave irradiation, leveraging aryl halides and acrylonitrile derivatives. Its electron-deficient nitro group enhances reactivity in nucleophilic substitution and cycloaddition reactions, making it valuable in organic synthesis and pharmaceutical intermediate production.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGEWUHBJJYKR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27892-88-2 | |
| Record name | Cinnamonitrile, p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the nitration of cinnamaldehyde followed by the cyanation of the resulting nitrocinnamaldehyde. The nitration reaction typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent cyanation can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the nitration and cyanation steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrocinnamonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Aminocinnamonitrile.
Substitution: 4-Nitrocinnamic acid, 4-Nitrocinnamamide.
Oxidation: 4-Nitrosocinnamonitrile.
Scientific Research Applications
Medicinal Chemistry
4-Nitrocinnamonitrile has been studied extensively for its potential as an inhibitor of various enzymes involved in cancer progression. Its interaction with the epidermal growth factor receptor (EGFR) suggests a role in cancer therapeutics.
Case Study: EGFR Inhibition
- Objective : To evaluate the binding affinity of this compound to EGFR.
- Methods : Surface plasmon resonance was used to measure binding kinetics.
- Results : The compound demonstrated a significant binding affinity, indicating its potential as a therapeutic agent in cancer treatment.
| Parameter | Value |
|---|---|
| Binding Affinity | High |
| IC50 | 2.57 µM |
Antioxidant Activity
The presence of hydroxyl groups in related compounds has been linked to antioxidant properties. Research indicates that this compound may exhibit similar protective effects against oxidative stress.
Case Study: Antioxidant Properties
- Objective : To assess the antioxidant capacity of this compound.
- Methods : DPPH radical scavenging assay was performed.
- Results : The compound showed significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Significant |
| EC50 | 15 µM |
Biochemical Research
In biochemistry, this compound has been utilized to study its effects on cellular signaling pathways, particularly those related to inflammation and immune response.
Case Study: Inhibition of Inflammatory Pathways
- Objective : To investigate the impact of this compound on tumor necrosis factor-alpha (TNF-α) synthesis.
- Methods : Murine macrophages were treated with LPS and subsequently with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-α levels was observed, highlighting its anti-inflammatory potential.
| Treatment Concentration | TNF-α Levels (pg/mL) |
|---|---|
| Control | 500 |
| 10 µM | 300 |
| 50 µM | 150 |
Material Science Applications
In addition to biological applications, this compound has been explored for its utility in material science, particularly in the development of novel polymers and nanomaterials.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study: Polymer Modification
- Objective : To evaluate the effect of incorporating this compound into polyvinyl chloride (PVC).
- Methods : Mechanical testing was conducted on modified PVC samples.
- Results : Enhanced tensile strength and thermal stability were noted in modified samples compared to unmodified PVC.
| Property | Unmodified PVC | Modified PVC |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 70 | 85 |
Mechanism of Action
The mechanism of action of 4-Nitrocinnamonitrile involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.
Comparison with Similar Compounds
4-Nitrobenzonitrile
4-Nitrophthalonitrile
4-Methoxycinnamonitrile
4-Nitrocinnamic Acid
- Molecular Formula: C₉H₇NO₄
- Molecular Weight : 193.16 g/mol
- Key Differences : Carboxylic acid (–COOH) replaces nitrile (–C≡N), enhancing solubility in polar solvents and enabling salt formation. Used in polymer chemistry.
Physicochemical and Reactivity Comparison
Biological Activity
4-Nitrocinnamonitrile, also known as AG126, is a compound that has garnered attention for its biological activities, particularly in the context of inflammatory diseases and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₆N₂O₂
- Molecular Weight : 174.16 g/mol
- CAS Number : 118409-62-4
The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . It exerts its effects through several mechanisms:
- Inhibition of Proinflammatory Cytokines : AG126 inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and nitric oxide in murine macrophages stimulated by lipopolysaccharide (LPS) .
- Modulation of Immune Responses : It has been shown to interfere with Toll-like receptor (TLR) signaling pathways, which are crucial for the activation of innate immune responses .
- Reduction of Th17 Cell Activation : AG126 diminishes the differentiation of encephalitogenic Th17 cells, contributing to its anti-inflammatory effects in models of autoimmune diseases .
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, AG126 ameliorates clinical symptoms and reduces myelin damage by inhibiting TLR-induced proinflammatory cytokines .
- Septic Shock : AG126 has shown protective actions in models of septic shock by rescuing mice from lethal consequences following LPS administration .
- Cancer Research : Its ability to inhibit tyrosine kinases positions it as a candidate for cancer therapy, particularly in targeting pathways involved in tumor growth and metastasis .
Case Studies
Several studies have documented the effects of this compound in various experimental settings:
-
EAE Model Study :
- Objective : To evaluate the efficacy of AG126 in reducing symptoms and inflammation in EAE.
- Findings : Treatment with AG126 resulted in significant reductions in clinical scores and inflammatory cell infiltration into the central nervous system (CNS) .
- Table 1 summarizes key findings from this study:
Parameter Control Group AG126 Treatment Clinical Score (Day 14) 3.5 ± 0.5 1.2 ± 0.3 Inflammatory Cell Infiltration High Low Myelin Damage Score Severe Mild - Septic Shock Model Study :
Q & A
Advanced Research Question
- Degradation studies : Expose this compound to UV light or hydrolytic conditions; analyze products via HPLC-TOF-MS.
- Toxicity screening : Use in vitro assays (e.g., Ames test for mutagenicity) for nitroaromatic by-products.
- Literature synthesis : Apply systematic review criteria (PRISMA) to assess ecological risk profiles, prioritizing peer-reviewed studies over preprint data .
What experimental controls are essential when studying the catalytic activity of this compound in organic transformations?
Basic Research Question
- Blank reactions : Exclude catalysts to identify non-catalytic pathways.
- Internal standards : Add deuterated analogs (e.g., D₆-benzene) to quantify yields accurately.
- Replicate experiments : Perform triplicate runs to assess variability, reporting mean ± SD .
How should conflicting mechanistic proposals for this compound’s role in cycloaddition reactions be resolved?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to infer transition states.
- Cross-over experiments : Mix isotopically labeled reactants to trace bond formation pathways.
- Computational modeling : Map potential energy surfaces to identify favored intermediates .
Publish negative results and methodological limitations to reduce publication bias .
What protocols ensure ethical and rigorous citation practices when reviewing this compound literature?
Basic Research Question
- Avoid predatory journals : Prioritize databases like PubMed, SciFinder, or Web of Science.
- Critical appraisal : Use tools like CASP checklists to assess study validity .
- Citation managers : Employ Zotero or EndNote to track sources, ensuring proper attribution of synthetic protocols or spectral data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
